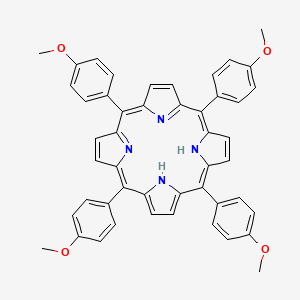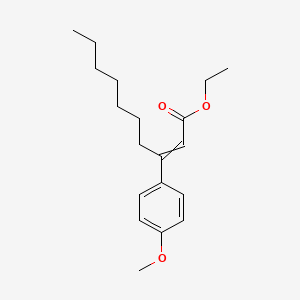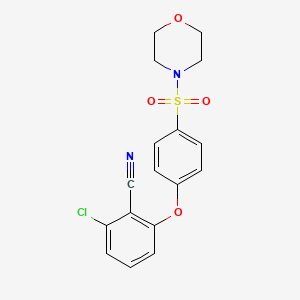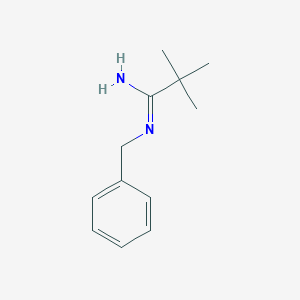
(5S)-3-(9-Iodonon-8-en-1-yl)-5-methylfuran-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-3-(9-Iodonon-8-en-1-yl)-5-methylfuran-2(5H)-one is an organic compound that belongs to the class of furanones Furanones are known for their diverse biological activities and are often found in natural products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-3-(9-Iodonon-8-en-1-yl)-5-methylfuran-2(5H)-one can be achieved through several synthetic routes. One common method involves the iodination of a suitable precursor, followed by cyclization to form the furanone ring. The reaction conditions typically include the use of iodine or iodinating agents, solvents such as dichloromethane or acetonitrile, and catalysts like silver salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(5S)-3-(9-Iodonon-8-en-1-yl)-5-methylfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions may lead to the formation of deiodinated or hydrogenated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone oxides, while reduction could produce deiodinated furanones.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5S)-3-(9-Iodonon-8-en-1-yl)-5-methylfuran-2(5H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers can study its effects on various biological systems to identify potential therapeutic applications.
Medicine
In medicine, this compound could be investigated for its potential as a drug candidate. Its interactions with biological targets and pathways may provide insights into its mechanism of action and therapeutic potential.
Industry
Industrially, the compound may be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique chemical properties can be leveraged to create products with specific functionalities.
Mécanisme D'action
The mechanism of action of (5S)-3-(9-Iodonon-8-en-1-yl)-5-methylfuran-2(5H)-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may modulate biological pathways by binding to these targets and altering their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5S)-3-(9-Bromonon-8-en-1-yl)-5-methylfuran-2(5H)-one
- (5S)-3-(9-Chloronon-8-en-1-yl)-5-methylfuran-2(5H)-one
- (5S)-3-(9-Fluoronon-8-en-1-yl)-5-methylfuran-2(5H)-one
Uniqueness
Compared to similar compounds, (5S)-3-(9-Iodonon-8-en-1-yl)-5-methylfuran-2(5H)-one may exhibit unique reactivity due to the presence of the iodine atom. Iodine is a larger and more polarizable halogen, which can influence the compound’s chemical behavior and interactions. This uniqueness can be exploited in various applications, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
676352-00-4 |
|---|---|
Formule moléculaire |
C14H21IO2 |
Poids moléculaire |
348.22 g/mol |
Nom IUPAC |
(2S)-4-(9-iodonon-8-enyl)-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C14H21IO2/c1-12-11-13(14(16)17-12)9-7-5-3-2-4-6-8-10-15/h8,10-12H,2-7,9H2,1H3/t12-/m0/s1 |
Clé InChI |
RXCMXTPUWLQNBP-LBPRGKRZSA-N |
SMILES isomérique |
C[C@H]1C=C(C(=O)O1)CCCCCCCC=CI |
SMILES canonique |
CC1C=C(C(=O)O1)CCCCCCCC=CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,10,12-tetrachloro-6,8,14,16-tetraoxatetracyclo[7.7.3.05,17.013,19]nonadeca-1(17),2,4,9,11,13(19)-hexaene](/img/structure/B15158098.png)
![2-[6-(4-Ethenylphenyl)hexyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15158112.png)
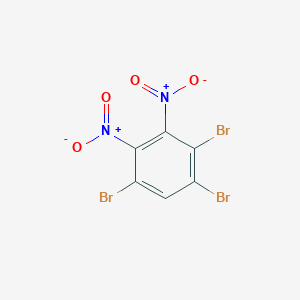

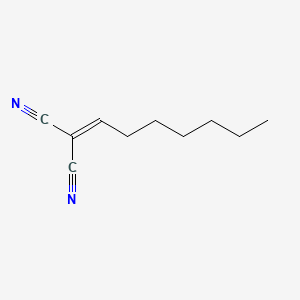
![2-{1,3-Dioxonaphtho[2,3-f]isoindol-2-yl}cyclohexane-1-carboxylic acid](/img/structure/B15158144.png)
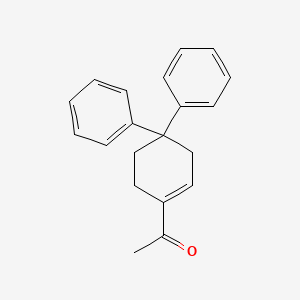

![2-[4-(tert-Butylsulfanyl)phenyl]thiophene](/img/structure/B15158156.png)
![N-[(2R)-3-Oxo-5-phenylpentan-2-yl]acetamide](/img/structure/B15158157.png)
